An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexanethiol
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanethiol, also known as cyclohexyl mercaptan, is a cyclic thiol with the chemical formula C₆H₁₁SH.[1] It is a colorless liquid recognized by its strong and often disagreeable odor.[1][2] This organosulfur compound serves as a crucial intermediate and starting material in various fields of organic synthesis. Its applications include the manufacturing of biologically active compounds such as inhibitors of prostaglandins and leukotrienes, canine COX-2 inhibitors, and phosphodiesterase inhibitors.[3] This guide provides a comprehensive overview of the physical and chemical properties of cyclohexanethiol, along with relevant experimental protocols and logical workflows.
Physical Properties of Cyclohexanethiol
Cyclohexanethiol is a flammable liquid and vapor.[2][4] It is sparingly soluble in water but soluble in many organic solvents, including alcohol, ether, acetone, benzene, and chloroform.[1][2] The key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂S | [1][5][6] |
| Molecular Weight | 116.22 g/mol | [1][7][8] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Strong, disagreeable, characteristic | [1][2] |
| Boiling Point | 158-160 °C (at 760 mmHg) | [1][5][9] |
| Melting Point | -181 °F (-118.3 °C) | [2] |
| Density | 0.95 g/mL at 25 °C | [1][5][9] |
| Vapor Density | 4.0 (Air = 1) | [2][9] |
| Vapor Pressure | 10 mmHg at 20 °C | [2] |
| Flash Point | ~50 °F (~10 °C) / 43 °C (Pensky-Martens closed cup) | [2] |
| Refractive Index | n20/D 1.493 | [5][9] |
| Solubility | Low solubility in water. Soluble in alcohol, ether, acetone, benzene, chloroform, and other oxygenated and chlorinated solvents. | [1][2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of cyclohexanethiol.
| Spectroscopic Data | Details | Source(s) |
| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 116. Key fragments at m/z 83, 82, 67, 55, 41. | [2][10] |
| ¹H NMR (in CDCl₃) | Shifts observed at approximately 2.79, 2.01, 1.75, 1.61, 1.51, 1.34, 1.31, and 1.22 ppm. | [10] |
| Infrared (IR) Spectrum | Data available from the NIST/EPA Gas-Phase Infrared Database. | [11][12] |
| UV Absorption | Maximum absorption in cyclohexane at 230 nm (log ε = 2.14). | [2] |
Chemical Properties and Reactivity
Thiols, such as cyclohexanethiol, are the sulfur analogs of alcohols and exhibit distinct reactivity.
-
Acidity : Thiols are generally more acidic than their corresponding alcohols. The sulfur atom can better stabilize the negative charge of the conjugate base (thiolate).[13]
-
Oxidation : One of the most common reactions of thiols is their oxidation. Mild oxidizing agents can convert cyclohexanethiol into dicyclohexyl disulfide.[3] Further oxidation with stronger agents can lead to the formation of sulfonic acids.[3][13]
-
Nucleophilicity : The thiolate anion, formed by deprotonating the thiol, is a potent nucleophile and can participate in various Sₙ2 reactions.
-
Formation of Thioacetals : Cyclohexanethiol can react with aldehydes and ketones to form thioacetals.[13]
-
Coupling Reactions : It can undergo coupling reactions with aryl halides.[3]
Experimental Protocols
Synthesis of Cyclohexanethiol
Several methods for the synthesis of cyclohexanethiol have been reported.
1. From Cyclohexene and Hydrogen Sulfide:
This is a common industrial method involving the addition of hydrogen sulfide to cyclohexene.[1]
-
Reactants : Cyclohexene and hydrogen sulfide.
-
Catalyst : A catalyst such as nickel sulfide or cobalt molybdate on alumina may be used.[1][3]
-
General Procedure : Cyclohexene is reacted with hydrogen sulfide, often in the presence of a catalyst and a promoter like carbon disulfide, under controlled temperature and pressure.[3] The reaction yields cyclohexanethiol, with potential byproducts like dicyclohexyl sulfide and disulfide.[3]
2. From Cyclohexanone:
Another industrial route involves the hydrogenation of cyclohexanone in the presence of hydrogen sulfide.
-
Reactants : Cyclohexanone, hydrogen sulfide, and hydrogen gas.[1]
-
Catalyst : A metal sulfide catalyst is typically employed.[1]
-
Reaction : C₆H₁₀O + H₂S + H₂ → C₆H₁₁SH + H₂O.[1]
3. From Cyclohexanol:
Cyclohexanethiol can be synthesized from cyclohexanol by reacting it with hydrogen sulfide.
-
Reactants : Cyclohexanol and hydrogen sulfide.[14]
-
Catalyst : A catalyst blend containing a hydrotreating catalyst and a dehydration catalyst (e.g., alumina) is used.[3][14]
Analytical Methodologies
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a standard technique for identifying and quantifying cyclohexanethiol. The retention time and the mass spectrum are used for confirmation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure of the synthesized compound.[10]
Visualizations
Caption: Synthesis of Cyclohexanethiol from Cyclohexene.
Caption: Oxidation of Cyclohexanethiol to Dicyclohexyl Disulfide.
Caption: General Workflow for Cyclohexanethiol Synthesis.
Safety and Handling
Cyclohexanethiol is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards : It is a flammable liquid and vapor.[4] It is toxic if swallowed and harmful if inhaled.[4] It causes skin and serious eye irritation and may cause respiratory irritation.[4]
-
Handling : Handle under a dry protective gas in a well-ventilated area.[4] Keep away from heat, sparks, open flames, and hot surfaces.[4][7] Take precautionary measures against static discharge.[7]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][7]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[7] In case of insufficient ventilation, wear suitable respiratory equipment.
Conclusion
Cyclohexanethiol is a versatile chemical with well-defined physical and chemical properties. Its synthesis and reactions are of significant interest in both industrial and academic research. A thorough understanding of its characteristics, handling procedures, and synthetic pathways is essential for its safe and effective use in the development of new materials and pharmaceuticals.
References
- 1. Cyclohexanethiol - Wikipedia [en.wikipedia.org]
- 2. Cyclohexanethiol | C6H11SH | CID 15290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. nextsds.com [nextsds.com]
- 5. Cyclohexanthiol [chembk.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. scbt.com [scbt.com]
- 9. Cyclohexanethiol 97 1569-69-3 [sigmaaldrich.com]
- 10. Cyclohexyl mercaptan(1569-69-3) 1H NMR spectrum [chemicalbook.com]
- 11. Cyclohexanethiol [webbook.nist.gov]
- 12. Cyclohexanethiol [webbook.nist.gov]
- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 14. WO2007070496A2 - Process for synthesis of mercaptans and sulfides from alcohols - Google Patents [patents.google.com]
